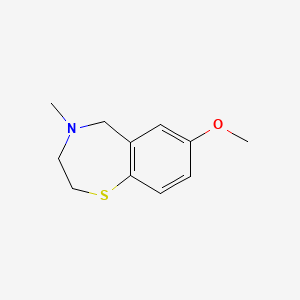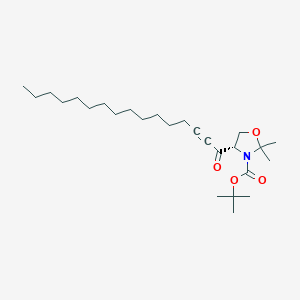![molecular formula C26H27ClN4O2 B7852648 (S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B7852648.png)
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Overview
Description
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C26H27ClN4O2 and its molecular weight is 463.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Inhibition in Neutrophils
A study by Tsai et al. (2013) found that this compound, along with others, inhibited the generation of reactive oxygen species in rat neutrophils. It also affected the interaction of phospholipase D1 with various proteins and inhibited membrane recruitment in neutrophils. This suggests its potential role in modulating immune responses (Ya-Ru Tsai et al., 2013).
2. Role in Drug Degradation
Mutha et al. (2019) discussed the compound in the context of identifying degradation products of Domperidone, a gastroprokinetic agent. This research is crucial for understanding the stability and potential degradation pathways of pharmaceuticals (V. Mutha et al., 2019).
3. Antiproliferative Activity
Research by 謝皓宇 (2010) focused on synthesizing derivatives of this compound and evaluating their antiproliferative activity against cancer cell lines. This suggests its potential use in cancer research and treatment (謝皓宇, 2010).
4. Anticancer Agent Synthesis
Rashid et al. (2012) included the compound in the synthesis of benzimidazoles with potential as anticancer agents. This underscores its role in the development of new therapeutic agents (M. Rashid et al., 2012).
5. Amide Functionality in Drug Salts
A study by Sridhar (2021) examined the hydrogen bonding features of amide functionalities in domperidone salts, including this compound. This research provides insights into the molecular interactions and stability of pharmaceutical salts (B. Sridhar, 2021).
Mechanism of Action
VU0155069, also known as (S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide, is a potent and selective inhibitor of phospholipase D1 (PLD1). This compound has been studied for its effects on various cellular processes and diseases, including cancer and sepsis .
Target of Action
VU0155069 primarily targets Phospholipase D1 (PLD1) . PLD1 is an enzyme that plays a crucial role in lipid metabolism and cell signaling. It is involved in various physiological processes, including membrane trafficking, cytoskeletal reorganization, and cell migration .
Mode of Action
VU0155069 acts as a selective inhibitor of PLD1 . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphatidylcholine, a critical step in the production of the signaling molecule phosphatidic acid .
Biochemical Pathways
By inhibiting PLD1, VU0155069 affects several biochemical pathways. It disrupts phosphatidic acid production, which in turn can influence downstream signaling pathways involved in cell migration and proliferation . This disruption can lead to reduced migration of cancer cells .
Result of Action
VU0155069 has been shown to inhibit the invasive migration of several cancer cell lines . Additionally, it has been reported to enhance survival rate in sepsis models by inhibiting lung inflammation, leukocyte apoptosis, and the production of proinflammatory cytokines .
Action Environment
The efficacy and stability of VU0155069 can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the compound’s solubility and therefore its bioavailability
properties
IUPAC Name |
N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIMIUYGTDAQOX-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




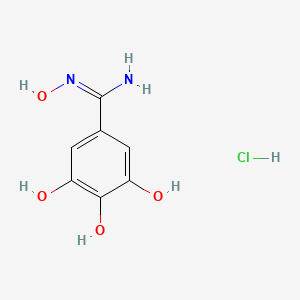
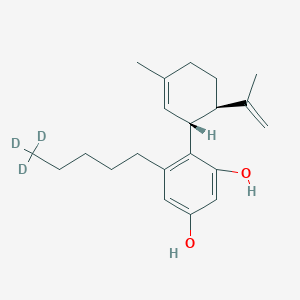
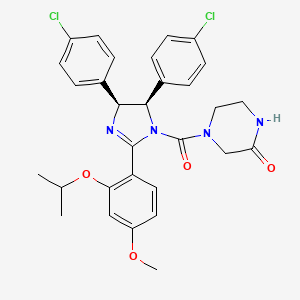

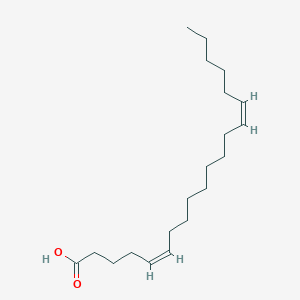
![Methyl 3-[[2-[4-(2-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate](/img/structure/B7852597.png)
![4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B7852609.png)
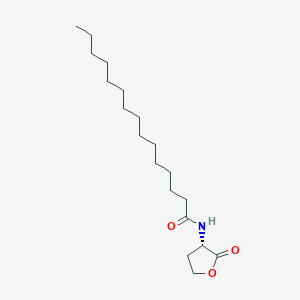
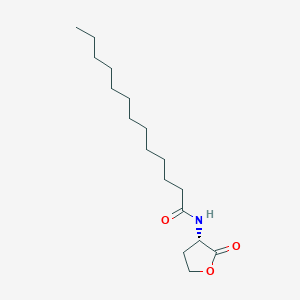
![2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole](/img/structure/B7852655.png)
